4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid
Description
Properties
IUPAC Name |
4-[[5-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2S2/c1-3-8-29-17(26-27-20(29)33-10-13-4-6-14(7-5-13)18(31)32)15-11-34-19(25-15)30-16(21(22,23)24)9-12(2)28-30/h3-7,9,11H,1,8,10H2,2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMIHYDUJOYCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3CC=C)SCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound features a thiazole ring and a triazole moiety, both known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the allyl and benzenecarboxylic acid groups contribute to its pharmacological profile.
Anticancer Activity
Research indicates that thiazole and triazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to the target molecule showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity. Specifically, derivatives with thiazole rings displayed enhanced activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
| Target Compound | Various | TBD |
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial effects. Compounds containing thiazole and triazole rings have been reported to possess antibacterial and antifungal activities:
- Studies have shown that related triazole derivatives exhibit broad-spectrum antibacterial activity against Mycobacterium tuberculosis and other pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole-containing compounds is well-documented:
- Some derivatives have shown promising results in reducing inflammation markers in vitro. For instance, certain triazolethiones demonstrated significant anti-inflammatory effects comparable to standard drugs .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with thiazole and triazole structures often inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Cycle : These compounds may induce apoptosis in cancer cells by disrupting the cell cycle.
- Antioxidant Properties : The presence of electron-donating groups enhances the antioxidant capacity, contributing to anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole-triazole derivatives and evaluated their anticancer efficacy. One compound showed an IC50 value of 10 μM against A431 skin cancer cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. Among them, one derivative exhibited 87% inhibition against Mycobacterium tuberculosis, suggesting that structural modifications can significantly enhance bioactivity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against various pathogens.
Studies have shown that derivatives of triazole compounds can effectively inhibit bacterial growth and possess antifungal properties, making them valuable in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to the presence of multiple heterocycles. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.
Fungicides
Compounds similar to 4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid have been explored as potential fungicides. Their ability to inhibit fungal growth can be attributed to their interference with fungal cell wall synthesis or function .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazole ring.
- Thiazole Integration : The introduction of thiazole groups can be achieved through cyclization reactions involving appropriate thioketones.
- Allylation and Functionalization : The allyl group can be introduced via nucleophilic substitution reactions on suitable precursors.
Reaction Conditions
The synthesis usually requires controlled conditions such as temperature and pH to optimize yield and purity. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve a wide range of reactants.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications at the 5-position significantly enhanced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of a trifluoromethyl group was found to increase the potency by enhancing lipophilicity and cellular uptake .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that a related triazole derivative induced significant apoptosis in breast cancer cells through the activation of caspase pathways. This highlights the potential for developing targeted therapies based on structural modifications of the compound.
Chemical Reactions Analysis
Carboxylic Acid Group Reactivity
The terminal carboxylic acid group enables classic acid-base and nucleophilic acyl substitution reactions.
Triazole Ring Reactions
The 1,2,4-triazole core participates in electrophilic substitutions and coordination chemistry.
Thiazole and Pyrazole Reactivity
The thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, influencing stability and reactivity.
Allyl and Sulfanyl Group Transformations
The allyl and sulfanyl (thioether) groups undergo addition and oxidation reactions.
Degradation Pathways
Stability studies indicate susceptibility to hydrolytic and photolytic degradation.
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic Hydrolysis (HCl, 80°C) | Cleavage of ester/carboxylic acid groups | Benzoic acid derivatives |
| UV Exposure (254 nm) | Radical-mediated C-S bond cleavage | Fragmented thiazole and triazole byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
